molecular formula C20H25ClN2O3 B2480145 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea CAS No. 1795456-56-2

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2480145
CAS No.: 1795456-56-2
M. Wt: 376.88
InChI Key: CEGOTCWPUYXEON-UHFFFAOYSA-N
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Description

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxypropyl group, and a methoxyphenethyl group connected through a urea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of 3-Chlorophenyl-2-methoxypropylamine: This intermediate can be synthesized by reacting 3-chlorobenzaldehyde with methoxypropylamine under appropriate conditions.

    Preparation of 4-Methoxyphenethylisocyanate: This intermediate can be synthesized by reacting 4-methoxyphenethylamine with phosgene or a phosgene equivalent.

    Formation of the Urea Linkage: The final step involves reacting 3-chlorophenyl-2-methoxypropylamine with 4-methoxyphenethylisocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common nucleophiles include ammonia (NH3) and thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenyl)urea: Similar structure but lacks the phenethyl group.

    1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxybenzyl)urea: Similar structure but has a benzyl group instead of a phenethyl group.

Uniqueness

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea is unique due to the presence of both methoxypropyl and methoxyphenethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3/c1-20(26-3,16-5-4-6-17(21)13-16)14-23-19(24)22-12-11-15-7-9-18(25-2)10-8-15/h4-10,13H,11-12,14H2,1-3H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGOTCWPUYXEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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